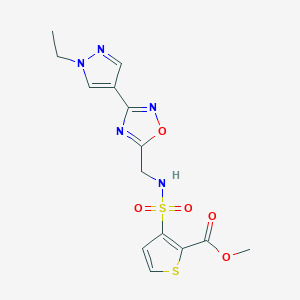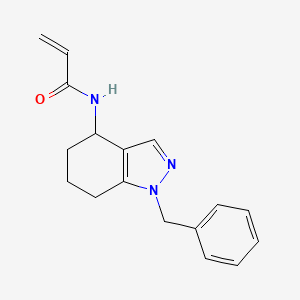
(E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of benzylamine and 4-carboxybenzaldehyde in ethanol . Another method involves the reaction of 7-amino-4-methylcoumarin with organic halides .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using both experimental and theoretical methods . The electronic structures of the molecules have been explored using Kamlet–Taft and Catalan models .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of benzylamine and 4-carboxybenzaldehyde in ethanol , and the reaction of 7-amino-4-methylcoumarin with organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the electronic absorption spectra, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and solvent accessibility surface of these compounds have been calculated using DFT (B3LYP)/6-311++G (d,p) theory and method .Aplicaciones Científicas De Investigación
Corrosion Inhibition
The Schiff base derived from 4-aminoantipyrine, closely related to the specified compound, has been studied for its efficiency as a corrosion inhibitor on mild steel in sulfuric acid solutions. Research shows that these inhibitors behave effectively, even at low concentrations, by adsorbing on the mild steel and blocking active sites. The inhibitor's effectiveness has been confirmed through various methods like electrochemical impedance spectroscopy, potentiodynamic polarization, and scanning electron microscopy (Al-amiery et al., 2014).
Synthesis and Characterization
Novel compounds structurally similar to the requested molecule have been synthesized, like 4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. These compounds are characterized based on elemental analysis and spectral data, providing insights into their chemical properties and potential applications (Naganagowda & Petsom, 2012).
Fluorescent Properties
Some Schiff base analogs derived from 4-aminoantipyrine exhibit interesting fluorescent properties with large Stokes shifts and dual emission. These compounds could be potential candidates for applications in fluorescence spectroscopy, and their molecular interactions and electronic properties have been analyzed through density functional theory calculations (Alam et al., 2015).
Photocatalytic Applications
Copper(II)-catalyzed hydrocarboxylation of imines using carbon dioxide has been studied with Schiff Base derivatives similar to the specified compound. These studies provide insights into the potential use of these compounds in synthesizing α-unsaturated aminocarboxylic acids, highlighting their potential role in pharmaceutical applications (Gordon et al., 2022).
Optical Properties Studies
The optical properties of antipyrine derivatives, closely related to the requested compound, have been studied in thin films. These studies provide information about their absorption, refraction properties, and potential application in materials science (El-Ghamaz et al., 2017).
Anticancer Activity
Some pyrazole derivatives have been synthesized and tested for their antitumor activity. Compounds with a similar structure to the requested molecule showed significant inhibitory activity against certain cancer cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on similar compounds involve the development of new synthetic routes and the exploration of their diverse biological activities. For instance, indole derivatives, which have a similar structure, have shown potential in various biological activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Propiedades
IUPAC Name |
4-[(4-ethylphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-4-16-10-12-17(13-11-16)14-21-19-15(2)22(3)23(20(19)24)18-8-6-5-7-9-18/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVMNQOXRWFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)




![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2718236.png)


![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)